Lup-20(29)-eno-2alfa,3beta-diol

Descripción general

Descripción

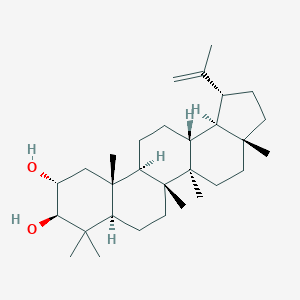

“Lup-20(29)-ene-2alpha,3beta-diol” is a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . Triterpenes are major biosynthetic building blocks within nearly every living creature. Specifically, triterpenes are one of the largest classes of plant metabolites and are known to have numerous biological activities .

Molecular Structure Analysis

The molecular structure of “Lup-20(29)-ene-2alpha,3beta-diol” is characterized by a pentacyclic triterpene skeleton . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Aplicaciones Científicas De Investigación

Inhibición de las reacciones luminosas de la fotosíntesis

“Lup-20(29)-eno-2alfa,3beta-diol” ha sido estudiado por su potencial para actuar como inhibidor en las reacciones luminosas de la fotosíntesis. Este compuesto puede interactuar con los componentes de la maquinaria fotosintética, potencialmente inhibiendo el complejo enzimático de división del agua y afectando la cadena de transporte de electrones . Esta aplicación es significativa en el estudio de la biología vegetal y podría conducir al desarrollo de nuevos herbicidas.

Actividad antioxidante

Este compuesto exhibe propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo. El estrés oxidativo está implicado en varias enfermedades, incluido el cáncer y los trastornos neurodegenerativos. La actividad antioxidante de “this compound” lo convierte en un candidato para futuras investigaciones farmacológicas, particularmente en el desarrollo de terapias protectoras contra el daño oxidativo .

Propiedades antimicrobianas

La investigación ha indicado que “this compound” posee actividades antimicrobianas. Se ha demostrado que es eficaz contra ciertas bacterias y hongos, lo que sugiere su posible uso en el desarrollo de nuevos agentes antimicrobianos. Esto es particularmente relevante en el contexto de la creciente resistencia a los antibióticos .

Funciones farmacológicas

En farmacología, “this compound” es reconocido por sus diversas funciones. Se ha asociado con actividades antiinflamatorias, anticancerígenas y antimicrobianas. Su papel en la modulación de las vías bioquímicas lo convierte en un compuesto valioso para el desarrollo de fármacos e intervenciones terapéuticas .

Aplicaciones biotecnológicas

Las aplicaciones biotecnológicas de “this compound” se están explorando, particularmente en el contexto de los efectos antiinflamatorios. Se ha demostrado que afecta la expresión de citoquinas proinflamatorias, lo que podría ser beneficioso en el tratamiento de enfermedades inflamatorias .

Ciencia de los materiales

En la ciencia de los materiales, “this compound” y sus derivados están siendo investigados por sus propiedades y aplicaciones potenciales en la creación de nuevos materiales. Las características estructurales de este compuesto lo hacen interesante para la síntesis de nuevos materiales con funciones específicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Lup-20(29)-ene-2alpha,3beta-diol, also known as Lupeol, is a lupane-type triterpene . It has been found to interact with various targets, including the high-mobility group AT-hook 2 (HMGA2) , and it has been suggested to inhibit the water splitting enzyme and the PQH2 site on b6f complex .

Mode of Action

Lupeol interacts with its targets, leading to various changes in cellular processes. For instance, it has been found to induce cell cycle arrest in the G0/G1 phase by decreasing the expression of cyclin D1 . It also induces mitochondrial apoptosis by increasing the expression of Bax, caspase-9, and poly(ADP-ribose) polymerase, and by causing mitochondrial membrane potential loss and leaks of cytochrome c (Cyt C) from mitochondria .

Biochemical Pathways

Lupeol affects several biochemical pathways. It has been found to affect cell death through the mitochondrial apoptosis pathway and autophagy . It also affects the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines .

Pharmacokinetics

It is known that its clinical development has been hindered due to itslow biological activities and poor solubility . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be suboptimal, impacting its bioavailability.

Result of Action

The action of Lupeol results in various molecular and cellular effects. It has been found to possess a potent antiproliferative activity in MCF-7 cells both in vitro and in vivo . It also has anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 cells .

Action Environment

The action, efficacy, and stability of Lupeol can be influenced by various environmental factors. For instance, the presence of other compounds, such as chloroquine (CQ), which inhibits the degradation of autophagosome induced by Lupeol, can affect its action . .

Análisis Bioquímico

Biochemical Properties

Lup-20(29)-ene-2alpha,3beta-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect cell death through the mitochondrial apoptosis pathway and autophagy . It also influences the expression of several proteins such as Bax, caspase-9, and poly(ADP-ribose) polymerase .

Cellular Effects

Lup-20(29)-ene-2alpha,3beta-diol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in the G0/G1 phase by decreasing the expression of cyclin D1 .

Molecular Mechanism

The molecular mechanism of action of Lup-20(29)-ene-2alpha,3beta-diol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it induces mitochondrial apoptosis by increasing the expression of Bax, caspase-9, and poly(ADP-ribose) polymerase .

Propiedades

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLKRXCBRUCJZ-BUXXFNAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The study by [] isolated and identified twenty compounds from the seeds of Oroxylum indicum, a plant used in traditional medicine. Among these, Lup-20(29)-ene-2α,3β-diol, along with six other compounds, were reported for the first time from the Bignoniaceae family. This discovery expands the known phytochemical diversity of this plant family and suggests further research into the potential bioactivities of these compounds is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)

![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)

![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)